4-Methoxy-1-methylindolin-2-one
Overview
Description
Synthesis Analysis
Indolin-2-one rings have been recognized as crucial motifs in diverse natural products and pharmaceutically relevant entities . Several drug discovery programs in industry and academia are anchored around the indolin-2-one scaffold . A number of methods for the synthesis of indolin-2-one have been reported . Classical synthetic methods include the derivatization of other heterocycles, Friedel–Crafts cyclizations of α-haloacetanilides, and variations in the Fischer indole synthesis .
Molecular Structure Analysis
The molecular structure analysis of compounds like 4-Methoxy-1-methylindolin-2-one can be performed using techniques such as Mass Spectrometry (MS). MS is extensively used for the analysis of molecular structures of unknown compounds in the gas phase . With high-resolution MS, accurate molecular weights (MW) of the intact molecular ions can be measured so that they can be assigned a molecular formula with high confidence .
Chemical Reactions Analysis
Chemical Reaction Analysis involves understanding the mechanism and kinetics of chemical reactions. It provides answers to key chemical questions: reaction yield, mechanistic insights, and reaction kinetics . Harnessing data from techniques like Nuclear Magnetic Resonance (NMR) can make strategic process chemistry decisions, ultimately leading to cost savings .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 4-Methoxy-1-methylindolin-2-one can be determined through various analytical techniques. Physical properties include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .
Scientific Research Applications
Antitumor Activity and Tubulin Binding
A prominent area of research involving derivatives similar to 4-Methoxy-1-methylindolin-2-one is in antitumor activity. Studies have shown that these compounds can inhibit tumor growth significantly without obvious signs of toxicity. For instance, one study identified a lead compound that inhibited tumor growth by 62% in mice at a low dosage, highlighting its potential as a novel class of tubulin-binding tumor-vascular disrupting agents (tumor-VDAs) targeting established blood vessels in tumors (Cui et al., 2017). This compound and its analogs showed extremely high antiproliferative activity across a panel of human tumor cell lines and induced apoptosis in tumor cells.
Photocleavage and Photolabile Precursors
Another significant application is in the realm of photocleavage. 1-Acyl-7-nitroindolines, closely related to 4-Methoxy-1-methylindolin-2-one, have been explored for their utility as photolabile precursors of carboxylic acids, particularly neuroactive amino acids. The efficiency of photocleavage is influenced by electron-donating substituents at the 4-position, with 4-methoxy substitution improving the photolysis efficiency more than 2-fold (Papageorgiou & Corrie, 2000).
Fluorescent Labeling and Biomedical Analysis
Additionally, derivatives of 4-Methoxy-1-methylindolin-2-one have been used as novel fluorophores for biomedical analysis. One such compound exhibited strong fluorescence in a wide pH range of aqueous media and was highly stable against light and heat, making it a valuable fluorescent labeling reagent for determining carboxylic acids (Hirano et al., 2004).
Anticancer Drug Development
In the development of anticancer drugs, novel 2-phenylquinolin-4-ones (2-PQs) derivatives were synthesized and evaluated for cytotoxic activity. These compounds, including modifications of 4-Methoxy-1-methylindolin-2-one, exhibited significant inhibitory activity against various tumor cell lines and were studied for their effects on tyrosine autophosphorylation of receptors, indicating their potential as promising clinical candidates for anticancer therapy (Chou et al., 2010).
Safety And Hazards
properties
IUPAC Name |
4-methoxy-1-methyl-3H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11-8-4-3-5-9(13-2)7(8)6-10(11)12/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGVWBMIQHILSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301251576 | |
Record name | 1,3-Dihydro-4-methoxy-1-methyl-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301251576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1-methylindolin-2-one | |
CAS RN |
7699-21-0 | |
Record name | 1,3-Dihydro-4-methoxy-1-methyl-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7699-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-4-methoxy-1-methyl-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301251576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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